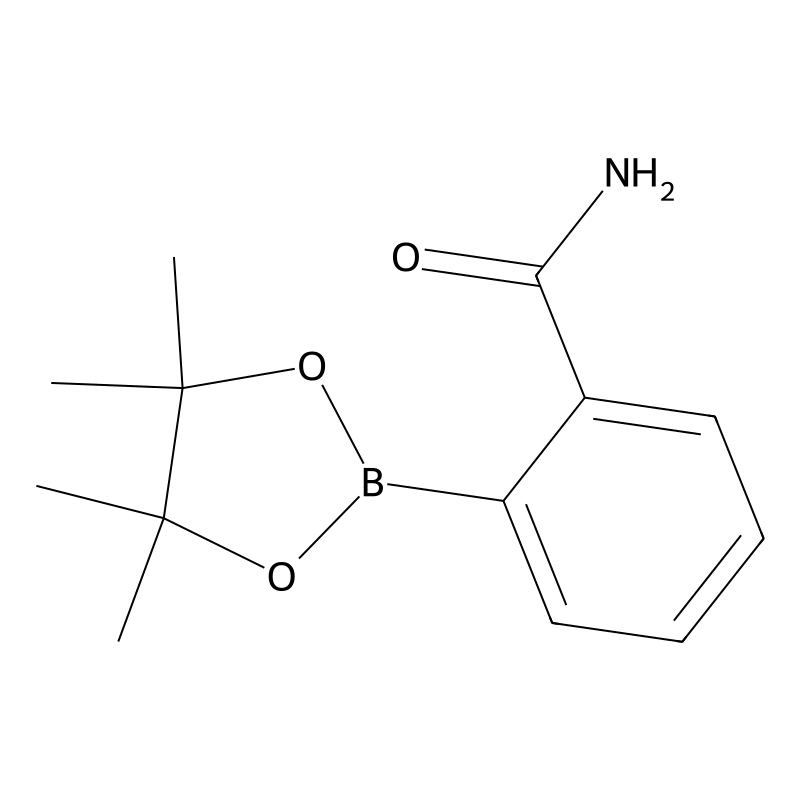2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, is a valuable building block in organic synthesis. Its significance lies in the presence of the pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which can participate in various coupling reactions, particularly Suzuki-Miyaura couplings [, ]. This allows researchers to efficiently introduce complex aromatic and heteroaromatic functionalities into target molecules.
Medicinal Chemistry:
The presence of the amide group and the pinacol boronate ester makes 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide a versatile scaffold for medicinal chemistry research. By modifying different positions on the molecule, researchers can explore its potential for various biological activities. Studies have reported its application in the development of:
- Inhibitors of protein-protein interactions (PPIs): These are molecules that can disrupt interactions between proteins, which are essential for many biological processes. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide derivatives have been investigated for their potential to inhibit specific PPIs relevant to diseases like cancer.
- Antimicrobial agents: Researchers have explored the possibility of using this compound as a starting point for developing new drugs against various microbial pathogens [].
Material Science:
The unique properties of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, including its ability to form covalent bonds with other molecules, have led to its exploration in material science applications. Studies have shown its potential use in the development of:
- Organic light-emitting diodes (OLEDs): These are devices that convert electrical energy into light. Researchers have investigated the use of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide derivatives as hole-transporting materials in OLEDs.
- Organic semiconductors: These are organic materials that exhibit semiconducting properties, meaning they can conduct electricity under certain conditions. Studies have explored the use of this compound in the development of organic semiconductors with improved performance.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound characterized by its unique structure that includes a benzamide moiety and a boron-containing dioxaborolane group. Its molecular formula is , and it is identified by the CAS number 188665-75-0. This compound is notable for its role in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
- Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it essential for synthesizing complex organic molecules.
- Oxidation: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be oxidized to yield corresponding boronic acids.
- Reduction: The compound can also undergo reduction to form boron-containing alcohols.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or cesium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
While specific biological activities of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are not extensively documented, compounds with similar structures have shown significant interactions with various biological targets. For instance, they may exhibit inhibitory effects on enzymes involved in cellular signaling pathways. The presence of the boron atom in its structure enhances its reactivity and potential biological interactions .
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
- Starting Material: The reaction begins with 4-bromo-benzamide.
- Reagents: Bis(pinacolato)diboron is used along with a palladium catalyst.
- Reaction Conditions: The reaction is conducted under an inert atmosphere (nitrogen or argon) at temperatures ranging from 80°C to 100°C for about 12 to 24 hours.
- Solvent: Common solvents include tetrahydrofuran or dimethylformamide.
- Base: Potassium carbonate or cesium carbonate is employed to facilitate the reaction.
The applications of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are primarily found in organic chemistry and materials science:
- Organic Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals through cross-coupling reactions.
- Material Science: The compound's unique properties make it suitable for developing new materials with specific functionalities.
Interaction studies involving this compound typically focus on its binding affinities and inhibition profiles against various biological targets. Such studies are crucial for understanding its pharmacodynamics and optimizing its efficacy in potential therapeutic applications. The interactions may involve enzyme inhibition that affects cellular processes relevant to diseases such as cancer or autoimmune disorders .
Several compounds share structural similarities with 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 376584-62-2 | 0.88 | Aniline derivative with similar reactivity |
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 380151-86-0 | 0.86 | Contains an aldehyde functional group |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 128376-64-7 | 0.86 | Another aldehyde derivative |
| N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine | 909391-56-6 | 0.83 | Amino derivative with potential biological activity |
| N,N-Dimethyl -1-(2-(4 ,4 ,5 ,5-tetramethyl -1 ,3 , 2-dioxaborolan - 2 - yl )phenyl)methanamine | 129636 -11 -9 | 0.79 | Dimethylated version offering different properties |
Uniqueness
The uniqueness of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-y)benzamide lies in its specific benzamide moiety which imparts distinct reactivity patterns compared to other boron-containing compounds. This feature makes it particularly valuable for applications in medicinal chemistry and material science.








